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Compound of Interest

Compound Name: Triisononanoin

Cat. No.: B1632803

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Triisononanoin, a triester of glycerin and isononanoic acid. The information presented herein
is essential for the identification, characterization, and quality control of this compound in
research and development settings. This document details predicted Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized
experimental protocols for data acquisition.

Introduction

Triisononanoin, with the chemical formula CsoHs6Oes and a molecular weight of 512.8 g/mol ,
is systematically named propane-1,2,3-triyl tris(3,5,5-trimethylhexanoate). It is a branched-
chain triglyceride valued for its properties as a skin-conditioning agent and viscosity controller
in various formulations. Accurate spectroscopic analysis is paramount for ensuring its purity,
stability, and performance in final products.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Triisononanoin. This
data has been compiled and predicted based on the analysis of its constituent parts: the
glycerol backbone and the 3,5,5-trimethylhexanoyl (isononanoyl) side chains, as well as
general spectroscopic principles for triglycerides.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. 'H NMR (Proton NMR) Data

Predicted for CDCIs at 400 MHz

Chemical Shift ()

Multiplicity Number of Protons  Assignment
pPpm
~5.25 m 1H sn-2 CH of glycerol
sn-1, sn-3 CH: of
~4.30 dd 2H glycerol (A part of ABX
system)
sn-1, sn-3 CH: of
~4.15 dd 2H glycerol (B part of
ABX system)
~2.20 m 6H -C(=0)-CHa-
~1.95 m 3H -CH(CHs)-
~1.25 m 6H -CH(CHs3)-CHa-
~0.95 d 9H -CH(CHs)-
~0.88 s 27H -C(CHs)3
2.1.2. 3C NMR (Carbon NMR) Data
Predicted for CDCls at 100 MHz
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Chemical Shift (6) ppm

Carbon Assignment

~173.0 C=0 (Ester carbonyl)
~69.0 sn-2 CH of glycerol
~62.5 sn-1, sn-3 CH:z of glycerol
~51.5 -CH(CHs)-CH:-
~43.5 -C(=0)-CHza-
~38.0 -CH(CHs)-
~30.5 -C(CHs)s3
~29.5 -C(CHs)3
~25.0 -CH(CH3)-
. Functional Group

Wavenumber (cm~—2) Intensity .

Assignment

C-H stretching (asymmetric
2955 - 2870 Strong and symmetric) of CHs and

CH: groups

C=0 stretching of the ester
1745 Very Strong ]

functional group

) C-H bending of CHz and CHs

1470 - 1450 Medium

groups

) C-H bending of CHs groups

1390 - 1365 Medium ) )

(gem-dimethy! split)

C-O stretching of the ester
1250 - 1150 Strong

linkage

Mass Spectrometry (MS)
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Predicted for Electron lonization (EI)

m/z Relative Intensity Assignment
512.4 Low [M]* (Molecular lon)
. [M - CoH1702]* (Loss of one
355 Medium ]
isononanoyl group)
) [M - 2(CoH1702)]* (Loss of two
213 High ]
isononanoyl groups)
) [CoH1702]* (Isononanoyl
157 High _
cation)
) [CaH170]* (Acylium ion from
141 Very High ] ] ]
isononanoic acid)
57 Very High [CaHo]* (tert-Butyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

NMR Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Accurately weigh 10-20 mg of Triisononanoin.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.
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H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16

Relaxation Delay: 2.0 s

Acquisition Time: 4.0 s

Spectral Width: 16 ppm

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024

Relaxation Delay: 5.0 s

Acquisition Time: 1.0 s

Spectral Width: 240 ppm

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Integrate the peaks in the *H spectrum.

Infrared (IR) Spectroscopy

Obijective: To identify the functional groups present in Triisononanoin.
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Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total
Reflectance (ATR) accessory.

Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing
it to dry completely.

e Acquire a background spectrum of the clean, empty ATR crystal.

e Place a small drop of liquid Triisononanoin directly onto the center of the ATR crystal to
ensure full coverage.

Acquisition Parameters:

e Scan Range: 4000 - 400 cm™?
e Resolution: 4 cm~1

e Number of Scans: 32

Data Processing:

e The instrument software will automatically ratio the sample spectrum against the background
spectrum.

« ldentify and label the major absorption peaks.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of Triisononanoin.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an
Electron lonization (EI) source.

Sample Preparation:

e Prepare a dilute solution of Triisononanoin (approximately 1 mg/mL) in a volatile organic
solvent such as hexane or ethyl acetate.
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GC-MS Parameters:

Injection Volume: 1 pL
e Injector Temperature: 280 °C
e GC Column: A non-polar capillary column (e.g., DB-5ms).

e Oven Temperature Program: Start at 150 °C, ramp to 320 °C at 15 °C/min, and hold for 10
minutes.

e Carrier Gas: Helium

e lon Source: Electron lonization (El) at 70 eV.

Mass Range: m/z 40 - 600

Data Processing:

« |dentify the peak corresponding to Triilsononanoin in the total ion chromatogram (TIC).
o Extract the mass spectrum for this peak.

« |dentify the molecular ion peak and major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like Triisononanoin.
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General workflow for spectroscopic analysis of Triisononanoin.

¢ To cite this document: BenchChem. [Spectroscopic Profile of Triisononanoin: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1632803#spectroscopic-data-of-trisononanoin-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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